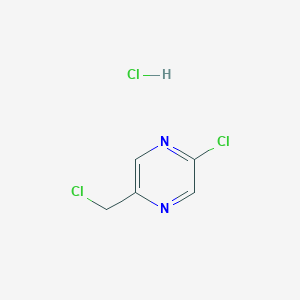
2-Chloro-5-(chloromethyl)pyrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(chloromethyl)pyrazine hydrochloride is an organic compound that belongs to the class of pyrazines. It is characterized by the presence of two chlorine atoms attached to a pyrazine ring, one at the second position and the other as a chloromethyl group at the fifth position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)pyrazine hydrochloride typically involves the chlorination of 2-methylpyrazine. The process begins with the addition of chlorine gas to 2-methylpyrazine in the presence of a catalyst, such as ferric chloride, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield 2-Chloro-5-(chloromethyl)pyrazine. The final product is obtained by treating the chlorinated intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature, pressure, and the concentration of reagents, are meticulously controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(chloromethyl)pyrazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrazines with various functional groups.
Oxidation: Pyrazine oxides.
Reduction: Methyl-substituted pyrazines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(chloromethyl)pyrazine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is employed in the synthesis of pharmaceutical intermediates, particularly in the development of drugs with antimicrobial and anticancer properties.
Industry: The compound is used in the production of agrochemicals, including insecticides and herbicides.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(chloromethyl)pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit the activity of enzymes or disrupt the function of nucleic acids, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
2-Chloro-5-(chloromethyl)thiazole: Contains a thiazole ring, differing in the heterocyclic core.
2-Chloro-5-(chloromethyl)benzene: Contains a benzene ring, differing in the aromatic system.
Uniqueness
2-Chloro-5-(chloromethyl)pyrazine hydrochloride is unique due to its pyrazine ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The presence of two chlorine atoms enhances its electrophilic character, making it a versatile intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C5H5Cl3N2 |
|---|---|
Molekulargewicht |
199.46 g/mol |
IUPAC-Name |
2-chloro-5-(chloromethyl)pyrazine;hydrochloride |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-1-4-2-9-5(7)3-8-4;/h2-3H,1H2;1H |
InChI-Schlüssel |
WDRGAAQDOSWYMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)Cl)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


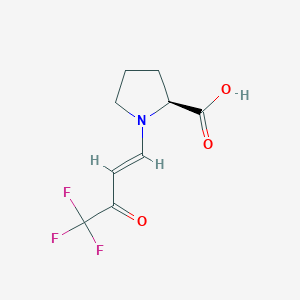
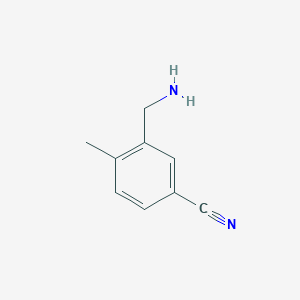
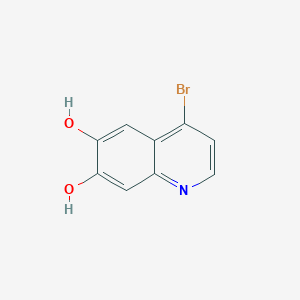

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B15329532.png)

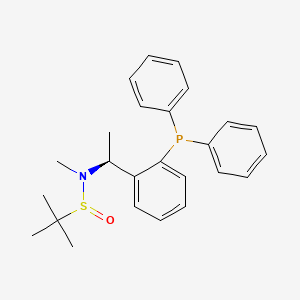

![2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide](/img/structure/B15329550.png)
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15329556.png)

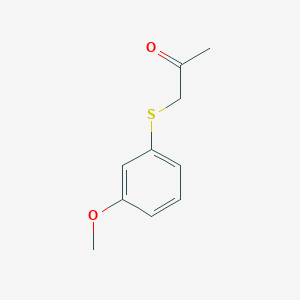
![6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B15329568.png)

